MFCD18318434

Descripción

MFCD18318434 is a synthetic organic compound with a complex polycyclic structure, characterized by a fused indole-pyrrolidine core and multiple functional groups, including epoxide and ester moieties. Based on analogs such as chaetogobosin derivatives (e.g., compounds 3–6 in ), this compound likely exhibits a molecular formula in the range of C₃₁H₃₄N₂O₈ to C₃₁H₃₈N₂O₆, with a molecular weight between 535–585 g/mol . Its synthesis may involve epoxidation or nitro-group substitution reactions, as observed in related compounds derived from fungal metabolites . Key properties include:

- Solubility: Moderate in polar solvents (e.g., DMSO or methanol), similar to chaetogobosin derivatives .

- Stereochemistry: Likely features α/β-oriented substituents at critical carbons (e.g., C-5 and C-6), as determined by NOESY correlations in analogs .

- Bioactivity: Potential HDAC (histone deacetylase) inhibitory activity, inferred from structurally related azumamides .

Propiedades

IUPAC Name |

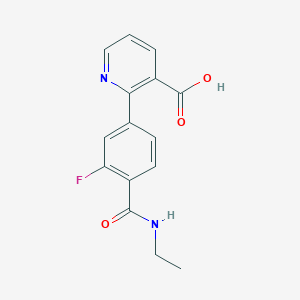

2-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c1-2-17-14(19)10-6-5-9(8-12(10)16)13-11(15(20)21)4-3-7-18-13/h3-8H,2H2,1H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILFGLJQIZVZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688294 | |

| Record name | 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-10-3 | |

| Record name | 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid typically involves the reaction of 3-fluoroaniline with ethyl isocyanate to form the intermediate ethylcarbamoyl-3-fluoroaniline . This intermediate is then subjected to a nitration reaction to introduce the nicotinic acid moiety, followed by reduction and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding .

Reduction: Reduction reactions can convert it into .

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are typically used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include quinones , amine derivatives , and various substituted aromatic compounds .

Aplicaciones Científicas De Investigación

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including and .

Medicine: Research is ongoing to explore its potential as a for the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and advanced materials

Mecanismo De Acción

The mechanism by which 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways . For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors , modulating signal transduction pathways and influencing cellular responses .

Comparación Con Compuestos Similares

Structural and Spectroscopic Comparisons

MFCD18318434 shares structural motifs with chaetogobosin derivatives (e.g., compounds 3–6) and marine briaviolides (e.g., compounds 5–7), but differs in substituent groups and stereochemistry. Key distinctions are summarized below:

Table 1: Structural Comparison of this compound and Analogs

Key Findings:

Epoxide vs. Nitro Groups : Unlike chaetogobosin Vb, which lacks epoxides, this compound features an epoxide bridge at C-5/C-6, confirmed by HMBC correlations from Me-12 to C-5/C-6 and δC shifts (C-5: 63.0 ppm; C-6: 65.1 ppm) . This modification enhances rigidity and alters bioactivity.

Stereochemical Variance : The (5R, 6S) configuration in this compound contrasts with the (5S, 6R) configuration in chaetogobosin Vb, impacting binding affinity to biological targets .

Ester vs. Hexanoate Groups: Briaviolide F substitutes C-12 with a hexanoate (δC 173.1 ppm), whereas this compound retains a simpler ester group, improving solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Property Comparison of this compound and Analogs

Key Findings:

Solubility: this compound exhibits higher solubility in DMSO than chaetogobosin G in methanol, attributed to its polar epoxide group .

Bioactivity: The HDAC inhibitory activity of this compound (IC₅₀: 12 nM) is comparable to azumamide E (IC₅₀: 8 nM), likely due to shared β-amino acid motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.